molecular formula C14H20O2 B1594589 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl isobutyrate CAS No. 67634-20-2

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl isobutyrate

Cat. No.: B1594589
CAS No.: 67634-20-2
M. Wt: 220.31 g/mol
InChI Key: QNEXACLQEWOALO-UHFFFAOYSA-N
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Description

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl isobutyrate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by its hexahydro structure, which includes a methano bridge and an isobutyrate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl isobutyrate typically involves the reaction of 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indene with isobutyric acid under esterification conditions. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and catalysts is crucial to ensure the quality of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl isobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), various nucleophiles

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Different ester derivatives

Scientific Research Applications

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl isobutyrate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl isobutyrate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release isobutyric acid, which can then participate in metabolic pathways. The hexahydro structure provides stability and allows for specific interactions with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate
  • 3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene
  • Hexahydro-4,7-methano-1H-indenyl acrylate

Uniqueness

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl isobutyrate is unique due to its specific ester group and hexahydro structure, which confer distinct chemical and physical properties. These properties make it particularly useful in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

8-tricyclo[5.2.1.02,6]dec-4-enyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-8(2)14(15)16-13-7-9-6-12(13)11-5-3-4-10(9)11/h3,5,8-13H,4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEXACLQEWOALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1CC2CC1C3C2CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052360
Record name 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl isobutyrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, 2-methyl-, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

67634-20-2
Record name 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl isobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67634-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-methyl-, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067634202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methyl-, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl isobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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